Methyl 3-(thiophen-3-yl)prop-2-ynoate
Description
Methyl 3-(thiophen-3-yl)prop-2-ynoate (CAS: 1340531-00-1) is a propiolic acid ester featuring a thiophene substituent at the propargyl position. Its molecular formula is C₈H₆O₂S, with a molecular weight of 166.20 g/mol. The compound is characterized by a conjugated alkyne-ester system and a sulfur-containing heterocyclic thiophene ring, which imparts unique electronic properties and reactivity. It is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science applications due to its modular structure .
Properties
CAS No. |
1340531-00-1 |
|---|---|
Molecular Formula |
C8H6O2S |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
methyl 3-thiophen-3-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,1H3 |
InChI Key |
TVSDHHMXSRETFT-UHFFFAOYSA-N |
SMILES |
COC(=O)C#CC1=CSC=C1 |
Canonical SMILES |
COC(=O)C#CC1=CSC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic/heterocyclic Rings
Methyl 3-(thiophen-3-yl)prop-2-ynoate belongs to a broader class of methyl prop-2-ynoate derivatives, where the key structural variation lies in the substituent attached to the alkyne. Below is a comparative analysis with select analogs:
Key Observations:
- Electronic Effects: The thiophene ring in the target compound introduces electron-rich sulfur atoms, enhancing π-conjugation compared to phenyl derivatives like methyl 3-(4-fluorophenyl)prop-2-ynoate. This affects reactivity in cycloaddition and cross-coupling reactions .
- Synthetic Yields: Derivatives with simple substituents (e.g., methyl or methoxy groups) achieve higher yields (~75–99%) compared to electron-deficient groups (e.g., cyano), which may complicate purification .
- Biological Relevance : Thiophene-containing analogs are prevalent in antiviral and antibacterial agents (e.g., Compound 1 in ), suggesting the thiophene moiety may enhance bioactivity through improved target binding .
Heterocyclic vs. Aromatic Derivatives
Thiophene vs. Pyrazole/Thiazole Derivatives
- Such derivatives are explored in kinase inhibitors .
- Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate: Thiazole-containing analogs exhibit enhanced thermal stability and are used in optoelectronic materials. The sulfur and nitrogen atoms in thiazole offer distinct electronic profiles compared to thiophene .
Thiophene vs. Benzenethiol/Pyrazine Derivatives
Physicochemical Properties
- Solubility: The thiophene derivative is less polar than pyridine or pyrazine analogs but more soluble in organic solvents than saturated esters like methyl 2-(thiophen-3-yl)propanoate .
- Thermal Stability: Alkyne-containing derivatives (e.g., prop-2-ynoates) generally exhibit lower thermal stability than saturated esters due to the strained triple bond .
Preparation Methods
Synthesis via Condensation of Thiophene-3-carbaldehyde and Alkynoate Esters
One effective approach involves the initial preparation of thiophene-3-carbaldehyde as a key intermediate, followed by condensation with alkynoate esters under controlled conditions.
Step 1: Preparation of Thiophene-3-carbaldehyde
Thiophene-3-carbaldehyde is commercially available or can be synthesized by selective formylation of thiophene at the 3-position.Step 2: Condensation Reaction
The aldehyde group of thiophene-3-carbaldehyde undergoes condensation with methyl propiolate or related alkynoate esters in the presence of base catalysts (e.g., piperidine) and acid additives (e.g., acetic acid) in alcoholic solvents such as isopropanol. The reaction is typically stirred at room temperature for several days (e.g., 4 days) to ensure completion.Step 3: Purification
The crude product is purified by flash chromatography on silica gel using gradients of ethyl acetate in hexanes to afford this compound as a purified compound.Yield and Isomer Formation
The reaction yields are high (up to 94%), often with the formation of E/Z isomer mixtures in ratios such as 1:2, as indicated by $$ ^1H $$ NMR analysis.
Experimental Data Summary
| Step | Reaction Conditions | Reagents/ Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Condensation of thiophene-3-carbaldehyde with methyl propiolate | Thiophene-3-carbaldehyde, methyl propiolate, piperidine, acetic acid | Isopropanol | Room temp | 4 days | 94 | E/Z isomer mixture (1:2) |
| 2 | Purification | Flash chromatography (silica gel) | Ethyl acetate/hexanes | Ambient | N/A | N/A | Gradient 10-50% ethyl acetate |
| 3 | Alternative multi-step synthesis (Hantzsch-type) | Dodecyl 3-oxobutanoate, ionic liquid catalyst | Methanol, acetone | RT to 60°C | Hours to overnight | 49-62 | Bromination with NBS, substitution with pyridine |
Analytical Characterization Supporting Preparation
NMR Spectroscopy:
$$ ^1H $$ NMR spectra confirm the presence of thiophene protons and alkyne protons, with characteristic chemical shifts and coupling constants indicating E/Z isomerism in intermediates. $$ ^{13}C $$ NMR confirms the carbonyl and alkyne carbons.Infrared (IR) Spectroscopy:
Key absorption bands for C≡C stretch (~2100-2200 cm$$^{-1}$$) and ester carbonyl (C=O) (~1700-1760 cm$$^{-1}$$) are observed, confirming the ester and alkyne functionalities.Mass Spectrometry (HRMS):
High-resolution mass spectrometry validates the molecular formula and purity of the final compound.Chromatography:
Flash chromatography on silica gel with ethyl acetate/hexanes gradients effectively separates the product from side products and unreacted starting materials.
Notes on Catalysts and Green Chemistry Aspects
Ionic liquids such as 1-butyl-3-methylimidazolium chloride have been employed as catalysts in related condensation and cyclisation reactions, offering advantages such as mild reaction conditions, reduced pollution, and good yields.
The use of ionic liquids aligns with green chemistry principles, improving reaction efficiency and selectivity.
Q & A
Q. What are the common synthetic routes for Methyl 3-(thiophen-3-yl)prop-2-ynoate?
The synthesis typically involves esterification of propiolic acid derivatives or alkyne coupling reactions. For example:
- Esterification : Reacting 3-(thiophen-3-yl)propiolic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions .
- Alkyne Functionalization : Sonogashira coupling between thiophen-3-yl halides and methyl propiolate, using palladium catalysts and copper iodide as a co-catalyst .
- Safety Note : Conduct reactions in fume hoods with proper PPE (gloves, goggles) due to volatile reagents .
| Method | Catalyst/Reagents | Yield Range | Reference |
|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄, p-TsOH | 70-85% | |
| Sonogashira coupling | Pd(PPh₃)₄, CuI, amine base | 60-78% |
Q. How is this compound characterized in research settings?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester and alkyne groups; thiophene protons appear as distinct aromatic signals (δ 6.8–7.5 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, critical for confirming the alkyne-thiophene conjugation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass (C₈H₆O₂S, MW 178.15 g/mol) .
Q. What functional groups dictate the compound’s reactivity?
- Alkyne Group : Participates in cycloadditions (e.g., Huisgen click reactions) and cross-couplings (e.g., Sonogashira) for carbon-carbon bond formation .
- Ester Group : Susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives .
- Thiophene Ring : Electron-rich sulfur heterocycle influences π-stacking in crystal packing and participates in electrophilic substitutions .
Advanced Research Questions
Q. What strategies optimize reaction yields in alkyne-mediated syntheses of this compound?
- Catalyst Screening : Test Pd/Cu systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to balance activity and cost .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance coupling efficiency by stabilizing intermediates.
- Inert Atmosphere : Use Schlenk lines or nitrogen purges to prevent alkyne oxidation .
Q. How can computational modeling predict the compound’s solid-state behavior?
- Hydrogen Bond Analysis : Graph-set analysis (e.g., Etter’s rules) identifies intermolecular interactions, such as C–H···O bonds between ester groups, affecting crystal packing .
- DFT Calculations : Simulate IR spectra and electrostatic potential maps to correlate electronic structure with reactivity (e.g., alkyne nucleophilicity) .
Q. How are contradictions in crystallographic data resolved?
- Multi-software Validation : Cross-check SHELXL-refined structures with PLATON or OLEX2 to detect disorders or twinning .
- High-Resolution Data : Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts .
Q. What substituent effects arise when modifying the thiophene or alkyne moieties?
- Electron-Withdrawing Groups (e.g., –F, –Cl on thiophene): Increase alkyne electrophilicity, accelerating cycloadditions but reducing stability .
- Steric Effects : Bulky substituents on the ester (e.g., ethyl vs. methyl) hinder crystallization, complicating structural analysis .
| Analog | Modification | Impact on Reactivity |
|---|---|---|
| Methyl 3-(thiophen-2-yl)prop-2-ynoate | Thiophene regioisomer | Alters π-stacking in crystals |
| Ethyl 3-(thiophen-3-yl)prop-2-ynoate | Larger ester group | Reduces hydrolysis rate |
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